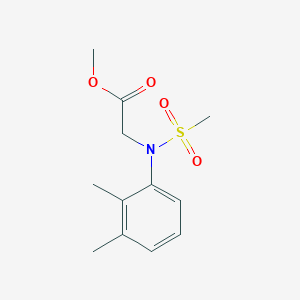
Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate (CAS Number: 592472-91-8) is a sulfonamide derivative that has gained attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₁₂H₁₇NO₄S
- Molecular Weight : 271.33 g/mol
- Structure : The compound features a methylsulfonyl group attached to a glycine derivative, which is further substituted with a 2,3-dimethylphenyl moiety.
This compound exhibits several biological activities primarily through the inhibition of specific enzymatic pathways:
- Rho Kinase Inhibition : The compound has been identified as a potent inhibitor of Rho kinase, an enzyme implicated in various pathological conditions such as hypertension, inflammation, and cancer. By inhibiting Rho kinase, it may help in the treatment of diseases characterized by smooth muscle contraction and excessive cell proliferation .
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound can modulate inflammatory responses. This is particularly relevant in conditions like asthma and cardiovascular diseases where inflammation plays a crucial role .
- Tyrosinase Inhibition : While not directly studied for this specific compound, related analogs have shown significant inhibition of mushroom tyrosinase, suggesting potential applications in dermatological treatments for pigmentation disorders .
Therapeutic Implications
The biological activities of this compound suggest several therapeutic applications:
- Cardiovascular Diseases : Its Rho kinase inhibitory action may provide benefits in managing conditions such as hypertension and heart failure by promoting vasodilation and reducing vascular resistance.
- Cancer Therapy : By inhibiting cell proliferation pathways, this compound could be explored as a potential adjunct therapy in cancer treatment.
- Neurological Disorders : The modulation of inflammatory pathways may also have implications for neurodegenerative diseases where inflammation is a contributing factor.
Research Findings
A summary of relevant studies and findings related to the biological activity of this compound is presented below:
Propriétés
IUPAC Name |
methyl 2-(2,3-dimethyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-6-5-7-11(10(9)2)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUSWJOBOXYZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)OC)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














